Cas no 337498-26-7 (<br>3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic a cid p-tolylamide)
<br>3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic a cid p-tolylamide Chemical and Physical Properties
Names and Identifiers
-
- <br>3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic a cid p-tolylamide
- 337498-26-7
- 3-amino-4-(4-methoxyphenyl)-N,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- AKOS000566237
- 3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic acid p-tolylamide
- 3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide
- AG-690/13705099
-
- MDL: MFCD02046913
- Inchi: 1S/C29H25N3O2S/c1-17-4-8-20(9-5-17)24-16-23(19-10-14-22(34-3)15-11-19)25-26(30)27(35-29(25)32-24)28(33)31-21-12-6-18(2)7-13-21/h4-16H,30H2,1-3H3,(H,31,33)
- InChI Key: IAXXDNDPUGOCIE-UHFFFAOYSA-N
- SMILES: S1C(C(NC2C=CC(C)=CC=2)=O)=C(C2C1=NC(C1C=CC(C)=CC=1)=CC=2C1C=CC(=CC=1)OC)N
Computed Properties
- Exact Mass: 479.16674822Da
- Monoisotopic Mass: 479.16674822Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.2
- Topological Polar Surface Area: 105Ų
<br>3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic a cid p-tolylamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518259-1g |
3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide |
337498-26-7 | 97% | 1g |
$*** | 2023-05-30 | |
| Crysdot LLC | CD11141330-5g |
3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide |
337498-26-7 | 97% | 5g |
$874 | 2024-07-17 |
<br>3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic a cid p-tolylamide Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on <br>3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic a cid p-tolylamide
Research Brief on 3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic acid p-tolylamide (CAS: 337498-26-7)
The compound 3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic acid p-tolylamide (CAS: 337498-26-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's unique structural features, which contribute to its interaction with specific biological targets. The thieno[2,3-b]pyridine core, coupled with the methoxy-phenyl and p-tolylamide substituents, enhances its binding affinity to kinases and other enzymes involved in disease pathways. Computational modeling and in vitro assays have demonstrated promising inhibitory effects on key oncogenic targets, suggesting its utility in cancer therapy.
One of the most notable advancements is the optimization of the synthetic route for 337498-26-7, which has improved yield and purity. Researchers have employed novel catalytic methods and green chemistry principles to streamline production, making it more feasible for large-scale applications. These developments are critical for advancing preclinical studies and eventual clinical trials.
In terms of biological evaluation, recent in vivo studies have shown that 3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic acid p-tolylamide exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability. Its ability to cross the blood-brain barrier also opens avenues for targeting neurological disorders, although further validation is required.
Despite these promising results, challenges remain, such as potential off-target effects and the need for more comprehensive toxicity profiling. Collaborative efforts between academic and industrial researchers are underway to address these issues and explore combination therapies to enhance efficacy and reduce resistance.
In conclusion, 337498-26-7 represents a compelling candidate for further development in drug discovery. Its multifaceted biological activity and improved synthetic accessibility position it as a valuable tool for understanding disease mechanisms and developing next-generation therapeutics. Future research should focus on elucidating its mechanism of action and expanding its therapeutic indications.
337498-26-7 (<br>3-Amino-4-(4-methoxy-phenyl)-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic a cid p-tolylamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)